[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
The compound “[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is a type of phosphatidylcholine, which is a glycerophospholipid. In this compound, a phosphorylcholine moiety occupies a glycerol substitution site. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphatidylcholines can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the esterification of glycerol with fatty acids, followed by the addition of a phosphorylcholine group. The reaction conditions typically require the presence of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of phosphatidylcholines often involves the extraction of these compounds from natural sources such as egg yolk, soybeans, and other plant and animal tissues. The extraction process can be carried out using solvents like hexane, ethanol, acetone, petroleum ether, or benzene. Mechanical extraction methods are also employed to obtain high-purity phosphatidylcholines .
Chemical Reactions Analysis
Types of Reactions
Phosphatidylcholines, including “[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate,” can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and functions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction conditions typically involve controlled temperatures and the presence of catalysts.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under specific temperature and solvent conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, with reaction conditions tailored to the specific substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Phosphatidylcholines, including “[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate,” have numerous scientific research applications:
Chemistry: Used as model compounds to study lipid behavior and interactions.
Biology: Essential components of cell membranes, involved in membrane fluidity and signaling.
Medicine: Investigated for their role in drug delivery systems, particularly in liposomal formulations.
Industry: Employed in the food industry as emulsifiers and in cosmetics for their moisturizing properties.
Mechanism of Action
Phosphatidylcholines exert their effects primarily through their role in cell membranes. They contribute to membrane fluidity and serve as precursors for signaling molecules. The molecular targets include membrane proteins and enzymes involved in lipid metabolism. The pathways involved often relate to cellular signaling and membrane dynamics .
Comparison with Similar Compounds
Similar Compounds
Phosphatidylethanolamine: Another glycerophospholipid with an ethanolamine moiety instead of phosphorylcholine.
Phosphatidylserine: Contains a serine moiety and is involved in cell signaling and apoptosis.
Phosphatidylinositol: Involved in signaling pathways and membrane trafficking.
Uniqueness
“[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is unique due to its specific fatty acid composition, which includes linoleic acid (18:2) and arachidonic acid (20:4). This composition influences its role in cellular processes and its behavior in biological systems .
Properties
CAS No. |
85082-02-6 |
---|---|
Molecular Formula |
C46H80NO8P |
Molecular Weight |
806.1 g/mol |
IUPAC Name |
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14-17,20-22,24-25,27,31,33,44H,6-13,18-19,23,26,28-30,32,34-43H2,1-5H3/b16-14-,17-15-,22-20-,24-21-,27-25-,33-31-/t44-/m1/s1 |
InChI Key |
ZZSZQATYGVHNLZ-PUMLCSCDSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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